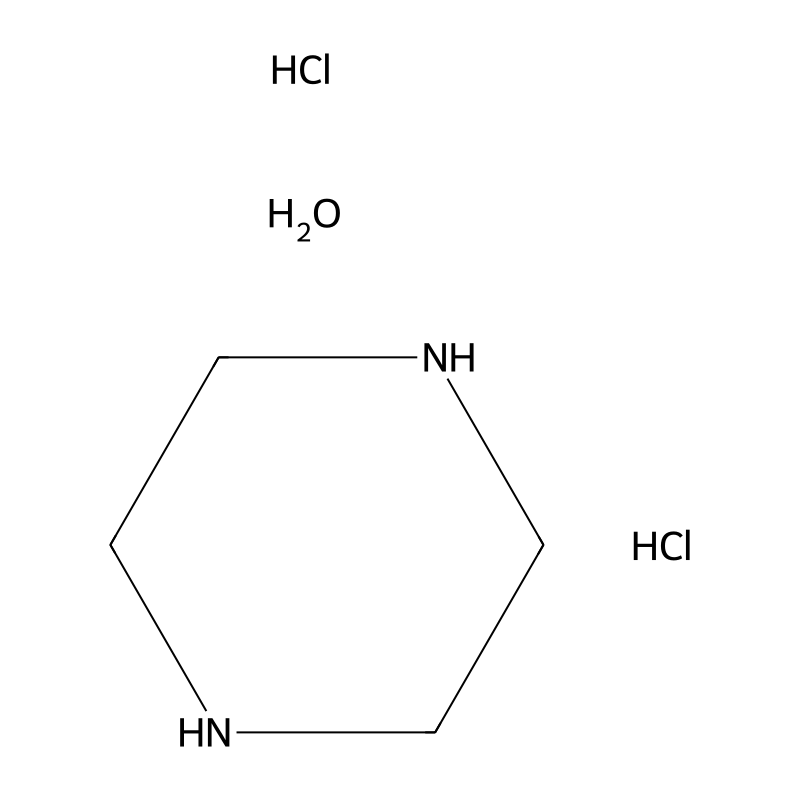

Piperazine Dihydrochloride Monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperazine Dihydrochloride Monohydrate is a chemical compound with the molecular formula and a molecular weight of approximately 177.07 g/mol. It appears as a white to off-white crystalline solid and is highly soluble in water, making it suitable for various applications in pharmaceuticals and agriculture . This compound is primarily used as an anthelmintic agent, effective against parasitic worms in both humans and animals, particularly targeting common roundworms and pinworms .

Parasitology Research:

- PDHM is a well-established anthelmintic (anti-worm) drug used in veterinary medicine to treat various parasitic worm infections in animals, including roundworms, hookworms, and tapeworms []. Its mechanism of action involves paralyzing the worms' muscles, leading to their expulsion from the host [].

- Researchers also employ PDHM in in vitro studies to investigate the life cycle and drug susceptibility of parasitic worms []. This helps understand parasite biology and develop new antiparasitic drugs.

Cell Biology Research:

- PDHM can be used as a selective inhibitor of autophagy, a cellular process where cells break down and recycle their own components. By inhibiting this process, researchers can study the role of autophagy in various cellular functions, including cell death, development, and disease [].

- Additionally, PDHM finds use in studies related to lysosomes, cellular organelles involved in waste disposal and recycling. It can be used to disrupt lysosomal function and investigate its impact on various cellular processes [].

Neuroscience Research:

- PDHM has been investigated for its potential role in modulating neurotransmission, the communication between neurons. Studies suggest it may affect the activity of certain neurotransmitters, such as dopamine and glutamate, which are involved in various brain functions like movement, learning, and memory [].

- Researchers are exploring the potential use of PDHM in models of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, although further research is needed to determine its effectiveness and safety in these contexts.

Other Research Applications:

- PDHM also finds applications in other research areas, such as:

- Antiviral studies: investigating its potential against various viruses.

- Cancer research: exploring its ability to induce cell death in cancer cells.

- Environmental science: studying its impact on aquatic organisms and ecosystems.

The primary biological activity of Piperazine Dihydrochloride Monohydrate is its role as an anthelmintic. It works by paralyzing parasitic worms, which are then expelled from the host's body through natural excretion processes . The compound has also been noted for its central nervous system activity, which can lead to neurotoxic effects at higher dosages . Furthermore, it has been associated with potential reproductive toxicity, necessitating caution in its use .

Piperazine Dihydrochloride Monohydrate can be synthesized through several methods:

- Neutralization Reaction: Piperazine can be reacted with hydrochloric acid to form piperazine dihydrochloride, followed by crystallization from water to obtain the monohydrate form.

- Hydration Process: The anhydrous piperazine dihydrochloride can be hydrated under controlled conditions to yield the monohydrate.

- Recrystallization: Purification through recrystallization from aqueous solutions enhances the purity of the final product .

Piperazine Dihydrochloride Monohydrate is utilized in various fields:

- Pharmaceuticals: As an effective treatment for intestinal worm infections in humans and animals.

- Agriculture: Employed as a veterinary anthelmintic for livestock and pets.

- Chemical Manufacturing: Used as an intermediate in the production of other pharmaceuticals, insecticides, and fibers .

Research indicates that Piperazine Dihydrochloride interacts with various biological systems:

- Neurotransmitter Receptors: It has been shown to affect gamma-aminobutyric acid receptors, which are crucial in neurotransmission .

- Potential Drug Interactions: Caution is advised when used alongside other medications due to its neurotoxic potential at elevated doses .

- Toxicological Studies: Studies have highlighted its reproductive toxicity risks, suggesting careful monitoring during therapeutic use .

Several compounds share structural similarities or pharmacological properties with Piperazine Dihydrochloride Monohydrate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Piperazine | Anthelmintic | Basic structure without hydrochlorides | |

| Piperazine Hexahydrate | Anthelmintic | Higher hydration level | |

| Mebendazole | Anthelmintic | Broader spectrum against nematodes | |

| Albendazole | Anthelmintic | Effective against a wider range of parasites | |

| Levamisole | Anthelmintic | Immunomodulatory effects alongside anthelmintic action |

Piperazine Dihydrochloride Monohydrate stands out due to its specific application profile against common intestinal parasites and its relatively low cost compared to alternative treatments . Its unique properties make it a valuable compound in both medical and agricultural settings.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard